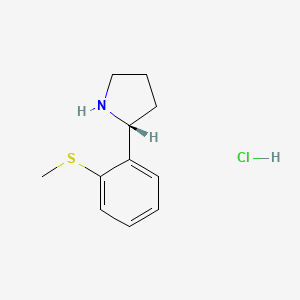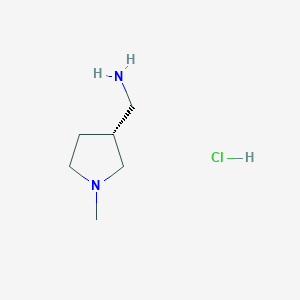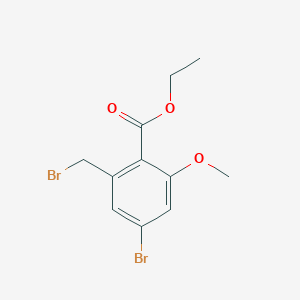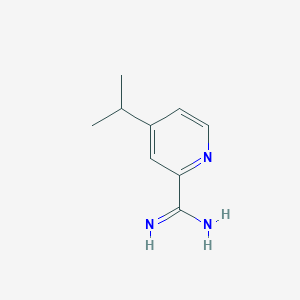
4-Isopropylpicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpicolinimidamide is a chemical compound with the molecular formula C9H13N3 It is a derivative of picolinamide, featuring an isopropyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpicolinimidamide typically involves the reaction of 4-isopropylpyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of halogenated or other substituted derivatives.
Scientific Research Applications
4-Isopropylpicolinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isopropylpicolinimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes.
Comparison with Similar Compounds
- 4-Isopropylpicolinimidamide hydrochloride
- 4-Isopropylpyridine
- Picolinamide derivatives
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-6(2)7-3-4-12-8(5-7)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
ARQJACFYFZPGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

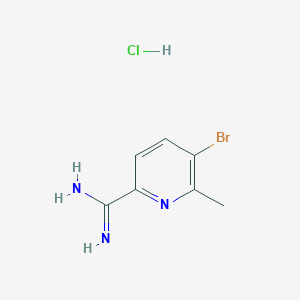
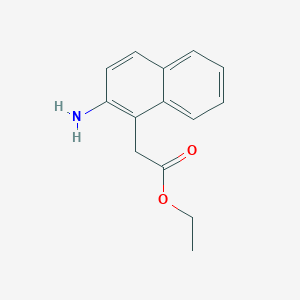
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
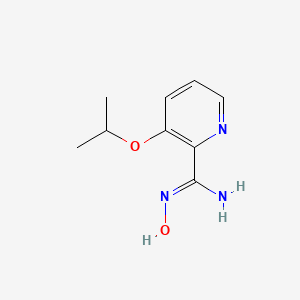
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
